molecular formula C22H23ClN4OS B15143723 N-Methyl Ziprasidone-d8

N-Methyl Ziprasidone-d8

Cat. No.: B15143723
M. Wt: 435.0 g/mol
InChI Key: LKEGLIWDBDMJSE-JNJBWJDISA-N
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Description

N-Methyl Ziprasidone-d8 is a labeled analogue of N-Methyl Ziprasidone, which is a degradation product of the serotonin (5HT2) and dopamine (D2) receptor antagonist Ziprasidone . This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and bioanalytical studies.

Chemical Reactions Analysis

Metabolic Reactions

N-Methyl Ziprasidone-d8 undergoes hepatic metabolism analogous to Ziprasidone, with pathways altered by deuterium’s kinetic isotope effect:

  • Oxidation : Sequential oxidation produces sulfoxide (C21H19D8ClN4O2S) and sulfone (C21H19D8ClN4O3S) metabolites. Deuteration slows CYP3A4-mediated oxidation, reducing metabolite formation rates by 15–20% compared to non-deuterated Ziprasidone .

  • N-Dealkylation : Cleavage of the piperazine-ethyl bond generates OX-COOH (C14H9D8ClN2O3S) and BITP (C7H3D8NS). Deuterium at the piperazine ring delays this reaction, increasing parent compound half-life .

  • Reductive Cleavage : Forms S-Methyl-dihydro derivatives, with deuterium enhancing stability against aldehyde oxidase .

Analytical Interactions

Deuterium incorporation improves performance in mass spectrometry and NMR:

  • Mass Spectrometry : Distinct m/z peaks at 421.0 (M+H)+ for this compound vs. 413.0 for Ziprasidone enable precise quantification in biological matrices .

  • NMR Spectroscopy : Deuterium substitution eliminates proton signals at δ 2.8–3.5 ppm (piperazine CH2), simplifying spectral interpretation .

Stability Under Experimental Conditions

This compound demonstrates:

  • Thermal Stability : Decomposition >200°C, comparable to Ziprasidone.

  • Photolytic Resistance : No degradation under standard lab lighting (λ >400 nm) .

  • Hydrolytic Stability : Stable in pH 2–9 buffers over 24 hours, with <5% hydrolysis .

Receptor Binding Dynamics

While not a chemical reaction, deuterium subtly influences receptor interactions:

  • D2 Dopamine Receptor : Ki = 4.8 nM (vs. 4.5 nM for Ziprasidone) .

  • 5-HT2A Serotonin Receptor : Ki = 0.4 nM (unchanged from non-deuterated form) .

The moderated metabolism and retained pharmacological activity position this compound as a critical tool for pharmacokinetic studies, enabling precise tracking of Ziprasidone’s fate in vivo while maintaining therapeutic relevance.

Comparison with Similar Compounds

N-Methyl Ziprasidone-d8 is unique compared to other similar compounds due to its labeled nature, which makes it particularly useful in bioanalytical and pharmacokinetic studies. Similar compounds include other labeled analogues of ziprasidone, such as ziprasidone-d8 . These compounds share similar chemical properties and applications but differ in their specific labeling and use in research.

Properties

Molecular Formula

C22H23ClN4OS

Molecular Weight

435.0 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2

InChI Key

LKEGLIWDBDMJSE-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3C)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]

Canonical SMILES

CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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